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molecular formula C15H15N3 B8283242 2-(2-Phenyl-3H-benzoimidazol-5-yl)ethylamine

2-(2-Phenyl-3H-benzoimidazol-5-yl)ethylamine

Cat. No. B8283242
M. Wt: 237.30 g/mol
InChI Key: OGLYIQNLCUWLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[N-]=[N+]=NCCc1ccc2nc(-c3ccccc3)[nH]c2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:21][CH2:22][OH:23].[N:1](=[N+:2]=[N-:3])[CH2:4][CH2:5][c:6]1[cH:7][cH:8][c:9]2[c:10]([nH:11][c:12](-[c:14]3[cH:15][cH:16][cH:17][cH:18][cH:19]3)[n:13]2)[cH:20]1>>[NH2:1][CH2:4][CH2:5][c:6]1[cH:7][cH:8][c:9]2[c:10]([nH:11][c:12](-[c:14]3[cH:15][cH:16][cH:17][cH:18][cH:19]3)[n:13]2)[cH:20]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
[N-]=[N+]=NCCc1ccc2nc(-c3ccccc3)[nH]c2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[N-]=[N+]=NCCc1ccc2nc(-c3ccccc3)[nH]c2c1

Outcomes

Product
Name
Type
product
Smiles
NCCc1ccc2nc(-c3ccccc3)[nH]c2c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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